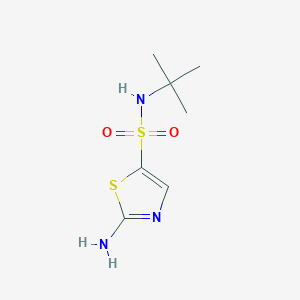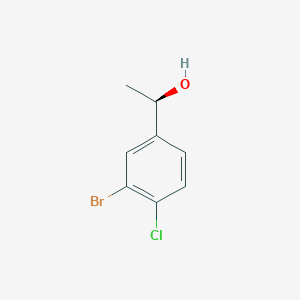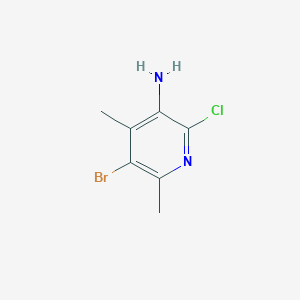![molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3](/img/structure/B1382704.png)
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reduction reactions and the use of robust reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Reduction: The compound can undergo reduction reactions, such as the reduction of nitriles to amines.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles like cyanide, azide, or acetate anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol.
Substitution: Various nucleophiles (e.g., cyanide, azide, acetate) under appropriate conditions.
Major Products:
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism by which 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
類似化合物との比較
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used to mimic fragments of biologically active molecules.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: Another bicyclic compound with similar applications in scientific research.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine hydrochloride](/img/structure/B1382629.png)





![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)


